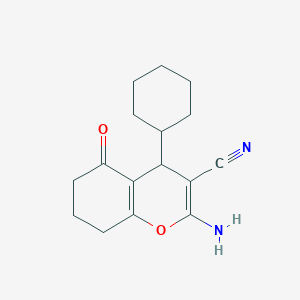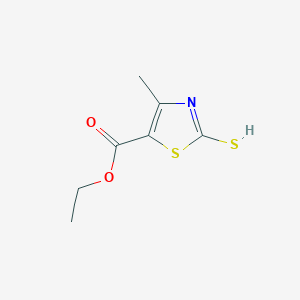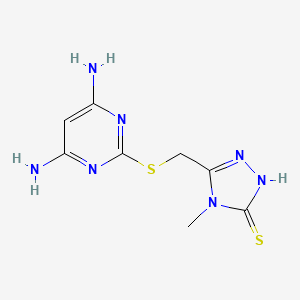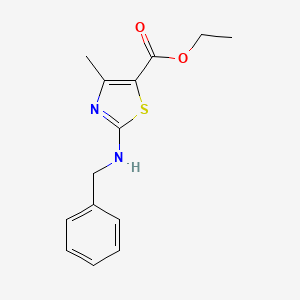![molecular formula C16H9NO4 B7732016 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- CAS No. 15875-60-2](/img/structure/B7732016.png)
1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]-
Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitrophenyl group attached to the indene core
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1H-indene-1,3(2H)-dione and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives such as amines or alcohols.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Materials Science: The compound’s unique electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-: This compound has a methyl group instead of a nitro group, which affects its electronic properties and reactivity.
1H-Indene-1,3(2H)-dione, 2-[(4-chlorophenyl)methylene]-: The presence of a chloro group introduces different steric and electronic effects compared to the nitro group.
1H-Indene-1,3(2H)-dione, 2-[(4-methoxyphenyl)methylene]-: The methoxy group imparts different solubility and reactivity characteristics to the compound.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO4/c18-15-12-3-1-2-4-13(12)16(19)14(15)9-10-5-7-11(8-6-10)17(20)21/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZATIUTSXUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302323 | |
| Record name | NSC636625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15875-60-2 | |
| Record name | NSC150211 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC636625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B7731948.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7731956.png)

![ethyl 2-[({[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7731958.png)
![2-[1-[2-(2-Hydroxyethoxy)ethyl]-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione](/img/structure/B7731960.png)

![2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7731967.png)
![ethyl 2-amino-1-[3-(dimethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7731976.png)
![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B7731984.png)

![6-amino-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B7731991.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B7731999.png)

